Dec-3-enal
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Overview
Description
3-Decenal is an organic compound classified as an unsaturated aldehyde. It is characterized by a ten-carbon chain with a double bond between the third and fourth carbon atoms and an aldehyde group at the terminal carbon. This compound is known for its distinct odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Decenal can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of octanal with acetaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form 3-decenal.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a suitable aldehyde. For 3-decenal, the ylide is typically derived from triphenylphosphine and 1-bromo-3-decene.
Industrial Production Methods: In industrial settings, 3-decenal is often produced through the hydroformylation of 1-decene, followed by selective oxidation. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the aldehyde.
Chemical Reactions Analysis
3-Decenal undergoes various chemical reactions, including:
Oxidation: 3-Decenal can be oxidized to form 3-decanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-decenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 3-decenal can undergo addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the reaction with bromine results in the formation of 3,4-dibromodecanal.
Condensation Reactions: 3-Decenal can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Scientific Research Applications
3-Decenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: 3-Decenal is studied for its role in pheromone communication in insects. It is known to act as a signaling molecule in certain species.
Medicine: Research has explored the potential antimicrobial and antifungal properties of 3-decenal, making it a candidate for developing new therapeutic agents.
Industry: In the flavor and fragrance industry, 3-decenal is used to impart a citrus-like aroma to products. It is also used in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3-decenal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of its odor. In antimicrobial applications, 3-decenal disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
3-Decenal can be compared with other unsaturated aldehydes such as:
2-Decenal: Similar to 3-decenal but with the double bond between the second and third carbon atoms. It has a different odor profile and reactivity.
4-Decenal: The double bond is between the fourth and fifth carbon atoms. It also has distinct chemical and sensory properties.
3-Nonenal: A nine-carbon chain with a double bond between the third and fourth carbon atoms. It is known for its role in the characteristic odor of aging human skin.
3-Decenal is unique due to its specific position of the double bond and aldehyde group, which confer distinct chemical reactivity and sensory properties.
Properties
Molecular Formula |
C10H18O |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-3-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
NRXZYQITMVTQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC=O |
Origin of Product |
United States |
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